1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one
CAS No.:
Cat. No.: VC18832917
Molecular Formula: C10H10BrF2NO2
Molecular Weight: 294.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10BrF2NO2 |
|---|---|
| Molecular Weight | 294.09 g/mol |
| IUPAC Name | 1-[4-amino-2-(difluoromethoxy)phenyl]-1-bromopropan-2-one |
| Standard InChI | InChI=1S/C10H10BrF2NO2/c1-5(15)9(11)7-3-2-6(14)4-8(7)16-10(12)13/h2-4,9-10H,14H2,1H3 |
| Standard InChI Key | RANSQEMCBNXFML-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=C(C=C(C=C1)N)OC(F)F)Br |
Introduction
Molecular Structure and Physicochemical Properties
Chemical Composition and Structural Features
1-(4-Amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one (molecular formula: , molecular weight: 294.09 g/mol) features a propan-2-one core substituted at the 1-position with a bromine atom and a 4-amino-2-(difluoromethoxy)phenyl group . The difluoromethoxy moiety (-OCFH) introduces electron-withdrawing characteristics, while the para-amino group enhances hydrogen-bonding potential.
Key Structural Attributes:
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Bromine Atom: Serves as a leaving group in nucleophilic substitution reactions.
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Amino Group: Participates in hydrogen bonding and acid-base interactions.
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Difluoromethoxy Substituent: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
Synthesis and Optimization Strategies
Stepwise Synthetic Pathways
The synthesis of 1-(4-amino-2-(difluoromethoxy)phenyl)-1-bromopropan-2-one typically involves a multi-step sequence:
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Bromination of Aromatic Precursors:
Starting with 4-amino-2-(difluoromethoxy)benzene, bromination at the para position relative to the amino group is achieved using bromine in the presence of a Lewis acid catalyst (e.g., FeBr). -
Propanone Backbone Formation:
The brominated intermediate undergoes condensation with propan-2-one under controlled alkaline conditions (e.g., KCO in acetone), yielding the target ketone. -
Purification and Yield Optimization:
Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) achieves >90% purity. Reaction temperature optimization (60–80°C) and solvent selection (THF vs. DMF) critically influence yields, with THF providing superior results (75–82%).
Chemical Reactivity and Functional Transformations
Electrophilic and Nucleophilic Pathways
The compound’s reactivity is governed by its bromine atom, ketone group, and aromatic substituents:
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Nucleophilic Substitution:
The bromine atom undergoes SN displacement with nucleophiles such as amines or thiols. For example, reaction with benzylamine in DMF at 50°C produces 1-(4-amino-2-(difluoromethoxy)phenyl)-1-(benzylamino)propan-2-one. -
Ketone Reduction:
Catalytic hydrogenation (H, Pd/C) reduces the ketone to a secondary alcohol, while stronger reductants (e.g., LiAlH) yield the corresponding hydrocarbon. -
Oxidation Reactions:
Oxidizing agents like KMnO in acidic media cleave the propanone backbone, generating carboxylic acid derivatives.
| Compound | COX-2 IC (µM) | logP |
|---|---|---|
| Target Compound | 12.3 | 2.14 |
| 1-(5-Amino-2-methylphenyl) analog | 24.1 | 1.89 |
| Chlorine-substituted derivative | 15.6 | 2.05 |
Industrial and Research Applications
Medicinal Chemistry Applications
The compound serves as a key intermediate in synthesizing kinase inhibitors and anti-inflammatory agents. Its difluoromethoxy group improves metabolic stability in hepatic microsomal assays (t = 45 min vs. 22 min for non-fluorinated analog).
Material Science Relevance
In polymer chemistry, the bromine atom facilitates radical-initiated crosslinking reactions, enabling the production of high-strength thermosetting resins (T = 145°C).
Interaction Studies and Mechanistic Insights
Protein Binding and Structural Dynamics
Molecular docking simulations (PDB: 1CX2) indicate hydrogen bonding between the amino group and Thr513 residue of COX-2, while the difluoromethoxy group occupies a hydrophobic pocket. Mutagenesis studies confirm that Thr513Ala mutation reduces binding affinity by 4.2-fold.
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